3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine
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Overview
Description
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to a 1-methyl-1H-1,2,4-triazole moiety
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They are known to interact with various cellular targets, including enzymes and receptors, disrupting their normal functions and leading to cell death .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the enzyme’s activity, leading to disruption of cellular processes.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential biomolecules in cancer cells, leading to cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine typically involves the following steps:
Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole, followed by methylation using methyl iodide.
Methoxylation: The 1-methyl-1H-1,2,4-triazole is then reacted with methanol in the presence of a base such as sodium hydride to introduce the methoxy group.
Coupling with Pyridine: The methoxy-substituted triazole is then coupled with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form complexes with metals like ruthenium.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Studies: It is investigated for its antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- 1,2,4-triazole derivatives
Uniqueness
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-9(11-7-12-13)6-14-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGGUWWKPIFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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